2,6-Diazaspiro[3.4]octan-7-one CAS number
2,6-Diazaspiro[3.4]octan-7-one CAS number
An In-Depth Technical Guide to 2,6-Diazaspiro[3.4]octan-7-one: A Privileged Scaffold in Modern Drug Discovery
Abstract
The 2,6-diazaspiro[3.4]octan-7-one core is a compelling structural motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, making it an emerging privileged scaffold in the design of novel therapeutics.[1] This guide offers a comprehensive technical overview of 2,6-diazaspiro[3.4]octan-7-one, covering its fundamental properties, validated synthetic strategies, and its impactful applications in drug development, with a particular focus on its role in developing potent and selective modulators of challenging biological targets.
Core Compound Identity and Physicochemical Properties
Precise identification is paramount in chemical research and development. The core scaffold, 2,6-diazaspiro[3.4]octan-7-one, is registered under CAS Number 1211515-65-9 .[2] Its hydrochloride and oxalate salt forms are also commercially available.[3][4]
The inherent properties of this scaffold, summarized in the table below, are foundational to its utility in drug design. Its structure imparts a high degree of Fsp³, or three-dimensionality, a characteristic increasingly correlated with clinical success.[5]
| Property | Value / Description | Source |
| CAS Number | 1211515-65-9 | [2] |
| Molecular Formula | C₆H₁₀N₂O | [6] |
| Molecular Weight | 126.16 g/mol | [6] |
| Monoisotopic Mass | 126.079315 Da | [6] |
| IUPAC Name | 2,6-diazaspiro[3.4]octan-7-one | [6] |
| SMILES | C1C(=O)NCC12CNC2 | [6] |
| InChIKey | GZTLCSVTDYAMCZ-UHFFFAOYSA-N | [6] |
| Predicted XlogP | -1.3 | [6] |
| Predicted CCS | 124.4 Ų ([M+H]⁺) | [6] |
Table 1: Key identifiers and computed physicochemical properties of 2,6-diazaspiro[3.4]octan-7-one.
Strategic Synthesis: Constructing the Spirocyclic Core
The synthesis of the 2,6-diazaspiro[3.4]octane framework is a non-trivial endeavor due to the inherent ring strain of the fused four- and five-membered ring system. Successful strategies rely on careful planning, particularly concerning the use of orthogonal protecting groups to differentiate the two nitrogen atoms for subsequent functionalization.[7][8]
The Logic of Orthogonal Protection
The presence of two secondary amine functionalities necessitates a robust protecting group strategy. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of the other, enabling precise, stepwise elaboration of the scaffold.[7] A common and effective pairing involves the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the benzyl (Bn) group, which is typically removed under hydrogenolysis conditions. This pairing provides the synthetic flexibility required in medicinal chemistry programs.
A Validated Synthetic Workflow
The following protocol outlines a representative, multi-step synthesis adapted from established literature procedures for constructing functionalized diazaspiro[3.4]octane systems.[1][9] The causality behind each step is explained to provide a deeper understanding of the process.
Detailed Experimental Protocol:
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Step 1: Horner-Wadsworth-Emmons Olefination:
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Procedure: To a cooled (0 °C) suspension of sodium hydride (NaH, 1.15 equiv.) in anhydrous tetrahydrofuran (THF), triethyl phosphonoacetate (1.2 equiv.) is added dropwise. The mixture is stirred for 30 minutes, allowing for the formation of the phosphonate ylide. A solution of 1-Boc-azetidin-3-one (1.0 equiv.) in THF is then added, and the reaction is allowed to warm to room temperature and stir until completion (monitored by TLC).
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Causality: This step constructs the carbon framework. The Horner-Wadsworth-Emmons reaction is chosen over a standard Wittig reaction because the resulting phosphate byproducts are water-soluble, simplifying purification compared to the often-problematic triphenylphosphine oxide. The Boc group protects the azetidine nitrogen from acting as a nucleophile.
-
-
Step 2: Aza-Michael Addition:
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Procedure: The α,β-unsaturated ester intermediate from Step 1 is dissolved in a suitable solvent like ethanol. Benzylamine (1.1 equiv.) is added, and the mixture is heated to reflux.
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Causality: This is the key step for introducing the second nitrogen atom. Benzylamine acts as a nucleophile in a 1,4-conjugate (Michael) addition to the electron-deficient double bond. The benzyl group is selected as the second protecting group due to its orthogonal stability relative to the Boc group.
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Step 3: Intramolecular Amidation (Lactamization):
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Procedure: The product from the Michael addition is often cyclized under thermal conditions, sometimes with the aid of a mild base, to facilitate the intramolecular attack of the newly added nitrogen onto the ester carbonyl.
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Causality: This spontaneous or promoted cyclization forms the thermodynamically stable five-membered lactam ring, finalizing the construction of the diazaspiro[3.4]octan-7-one core.
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-
Step 4: Final Deprotection:
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Procedure: The orthogonally protected scaffold is first treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to cleave the Boc group. Following purification, the benzyl group is removed via catalytic hydrogenation (e.g., H₂ gas, 10% Palladium on Carbon) in a solvent like methanol or ethanol.
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Causality: The sequential removal of the protecting groups yields the final, unsubstituted 2,6-diazaspiro[3.4]octan-7-one, ready for use or further derivatization at either nitrogen position.
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Applications in Drug Discovery: A Case Study on Sigma-1 Receptor Antagonism
The 2,6-diazaspiro[3.4]octan-7-one scaffold has proven to be a highly effective core for developing potent antagonists of the Sigma-1 receptor (σ1R).[10][[“]] The σ1R is a unique intracellular chaperone protein implicated in a variety of CNS disorders, most notably chronic pain.[5]
Mechanism of Action in Pain Modulation
Opioids, the gold standard for severe pain, primarily act on the mu-opioid receptor (MOR). However, their long-term use is plagued by the development of tolerance, requiring escalating doses and increasing side effects.[10] The σ1R has been identified as a negative modulator of MOR signaling. When activated, σ1R can form a complex with the MOR, dampening its analgesic signaling cascade.
A σ1R antagonist based on the 2,6-diazaspiro[3.4]octan-7-one scaffold can intervene in this process. By binding selectively and with high affinity to the σ1R, the antagonist prevents the σ1R-MOR interaction. This has two profound therapeutic benefits:
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Enhancement of Analgesia: It synergistically boosts the pain-relieving effects of opioids like morphine.[10][[“]]
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Rescue of Tolerance: It can prevent or even reverse the development of morphine-induced analgesic tolerance.[10]
This mechanism highlights the scaffold's ability to position substituents in a precise 3D orientation to achieve high-affinity binding within the σ1R active site.
Beyond pain, this scaffold has been integral to the discovery of leads for a remarkable range of diseases, including tuberculosis, cancer, hepatitis B, and malaria, underscoring its status as a versatile and privileged structure in modern medicinal chemistry.[1][12]
Conclusion and Future Outlook
2,6-Diazaspiro[3.4]octan-7-one is more than just a novel building block; it is a validated platform for escaping the "flatland" of traditional aromatic scaffolds. Its defined three-dimensional structure, coupled with the synthetic tractability afforded by orthogonal protection, provides medicinal chemists with a powerful tool to tackle complex biological targets. The clinical and preclinical success of compounds containing this core validates the continued exploration of its chemical space. Future research will likely focus on developing even more efficient and stereoselective synthetic routes and expanding its application to new and challenging disease areas.
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